

Application Note: Synthesis of Phenoxymethylpenicillin (Penicillin V) via Acylation of 6-Aminopenicillanic Acid

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Compound of Interest

Compound Name: *Phenoxyacetyl chloride*

Cat. No.: *B1580938*

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Abstract

This document provides a detailed protocol for the chemical synthesis of phenoxymethylpenicillin (Penicillin V), a crucial oral antibiotic. The synthesis is achieved through the N-acylation of 6-aminopenicillanic acid (6-APA), the core β -lactam nucleus, using **phenoxyacetyl chloride** as the acylating agent. This method represents a fundamental semi-synthetic route to produce acid-stable penicillins.^[1] This note includes a step-by-step experimental protocol, tables of reagent properties and reaction parameters, and a comprehensive workflow diagram to ensure reproducibility for researchers in drug development and medicinal chemistry.

Introduction

Phenoxymethylpenicillin (Penicillin V) is a widely used, orally administered β -lactam antibiotic effective against a range of Gram-positive bacteria.^[2] Unlike its predecessor Penicillin G, which is unstable in acidic environments, the phenoxyacetyl side chain of Penicillin V confers greater acid stability, allowing it to withstand gastric acid and be effectively absorbed from the gastrointestinal tract.^{[1][2]}

The synthesis of Penicillin V is a cornerstone of semi-synthetic antibiotic development, which relies on the chemical modification of the 6-aminopenicillanic acid (6-APA) nucleus.^[1] 6-APA is the fundamental building block for the majority of penicillin antibiotics. By acylating the free amine on the 6-APA core with **phenoxyacetyl chloride**, the characteristic side chain of Penicillin V is installed, yielding the final active pharmaceutical ingredient. This reaction is a straightforward and robust method for laboratory-scale synthesis.

This protocol details the acylation reaction in an aqueous-organic solvent system, followed by extraction and precipitation to isolate the final product as its potassium salt, a stable and clinically used form.^{[3][4]}

Reaction Scheme

The core of the synthesis is the nucleophilic acyl substitution where the primary amine of 6-aminopenicillanic acid attacks the electrophilic carbonyl carbon of **phenoxyacetyl chloride**. A base is used to neutralize the HCl byproduct generated during the reaction.

- Reactants: 6-Aminopenicillanic Acid (6-APA) + **Phenoxyacetyl Chloride**
- Product: Phenoxymethylpenicillin (Penicillin V)

Experimental Protocol

This protocol describes the synthesis of Penicillin V potassium salt from 6-APA.

3.1 Materials and Reagents

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)
6-Aminopenicillanic Acid (6-APA)	C ₈ H ₁₂ N ₂ O ₃ S	216.26
Phenoxyacetyl Chloride	C ₈ H ₇ ClO ₂	170.59
Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01
Acetone	C ₃ H ₆ O	58.08
n-Butyl Acetate	C ₆ H ₁₂ O ₂	116.16
5 M Sulfuric Acid (H ₂ SO ₄)	H ₂ SO ₄	98.08
Potassium 2-Ethylhexanoate Solution	C ₈ H ₁₅ KO ₂	182.30
Deionized Water	H ₂ O	18.02
50 mL Round-Bottom Flask	-	-
Magnetic Stirrer and Stir Bar	-	-
Dropping Funnel	-	-
Separatory Funnel	-	-
pH Meter or pH Paper	-	-
Buchner Funnel and Filter Paper	-	-
Ice Bath	-	-

3.2 Detailed Procedure

Part 1: Acylation Reaction

- In a 50 mL round-bottom flask, prepare a solvent mixture of 12 mL of acetone and water (1:3 v/v).

- Add 1.05 g of sodium bicarbonate to the solvent and stir with a magnetic stirrer until fully dissolved.[5]
- To this stirring solution, add 0.540 g (2.50 mmol) of 6-aminopenicillanic acid (6-APA).[5] Continue stirring until the 6-APA is mostly dissolved.
- In a separate, dry test tube, prepare a solution of 0.426 g (2.50 mmol) of **phenoxyacetyl chloride** in 2 mL of dry acetone.[5]
- Cool the 6-APA solution in an ice bath to 0-5 °C.
- Add the **phenoxyacetyl chloride** solution dropwise to the cold 6-APA solution over a period of 5-10 minutes while stirring vigorously.[5]
- After the addition is complete, remove the flask from the ice bath and continue to stir vigorously at room temperature for 40-60 minutes.[5]

Part 2: Work-up and Isolation

- Transfer the reaction mixture to a separatory funnel containing 20 mL of cold n-butyl acetate. [5]
- Cautiously acidify the aqueous layer to a pH of 2.0 using cold 5 M sulfuric acid while shaking.[4][5] This protonates the carboxylic acid of Penicillin V, making it soluble in the organic layer.
- Separate the n-butyl acetate (top) layer. Wash the organic layer with 10 mL of cold deionized water.[5]
- Combine the organic extracts and dry over anhydrous sodium sulfate if necessary.
- To the n-butyl acetate solution, add a solution of potassium 2-ethylhexanoate in an appropriate solvent (e.g., butanol) dropwise while stirring until the pH of the mixture reaches 6.5.[4]
- The potassium salt of phenoxymethylpenicillin will precipitate out of the solution.[4]
- Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

- Wash the crystals sequentially with small amounts of cold n-butyl acetate and acetone.
- Dry the product under vacuum to yield Penicillin V potassium salt. A typical yield is around 92%.[\[4\]](#)

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

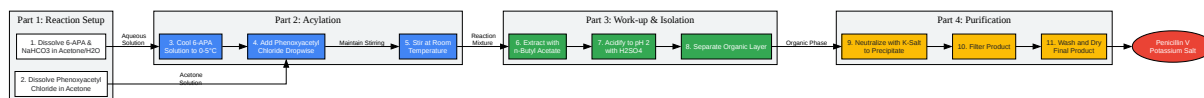
Reactant	Mass (g)	Moles (mmol)	Molar Eq.
6-Aminopenicillanic Acid	0.540	2.50	1.0
Phenoxyacetyl Chloride	0.426	2.50	1.0
Sodium Bicarbonate	1.05	12.5	5.0

Table 2: Product Characterization and Typical Results

Parameter	Value
Chemical Name	Phenoxymethylpenicillin Potassium Salt
Appearance	White crystalline powder [3]
Expected Yield	~92% [4]
Melting Point	197-202 °C (decomposes) [3]
Molecular Formula	C ₁₆ H ₁₇ KN ₂ O ₅ S
Molecular Weight	388.48 g/mol [3] [6]
Solubility	Freely soluble in water [3]

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the synthesis of Penicillin V potassium salt.



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Caption: Experimental workflow for the synthesis of Penicillin V potassium salt.

Safety Precautions

- Work in a well-ventilated fume hood, especially when handling **phenoxyacetyl chloride** and organic solvents.
- **Phenoxyacetyl chloride** is corrosive and a lachrymator. Avoid contact with skin, eyes, and inhalation of vapors.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Handle 5 M sulfuric acid with extreme care as it is highly corrosive.

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